2-(2-butoxyphenyl)-5-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}pyrazolo[1,5-a]pyrazin-4(5H)-one
Description
This compound is a heterocyclic molecule featuring a pyrazolo[1,5-a]pyrazin-4-one core substituted with a 2-butoxyphenyl group at position 2 and a 3-(4-methylphenyl)-1,2,4-oxadiazole-methyl moiety at position 3. Its synthesis likely involves multi-component reactions, as seen in analogous pyrazole-oxadiazole hybrids (e.g., Scheme 1 in and ).
Properties
CAS No. |
1207019-35-9 |
|---|---|
Molecular Formula |
C26H25N5O3 |
Molecular Weight |
455.518 |
IUPAC Name |
2-(2-butoxyphenyl)-5-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one |
InChI |
InChI=1S/C26H25N5O3/c1-3-4-15-33-23-8-6-5-7-20(23)21-16-22-26(32)30(13-14-31(22)28-21)17-24-27-25(29-34-24)19-11-9-18(2)10-12-19/h5-14,16H,3-4,15,17H2,1-2H3 |
InChI Key |
AVIVKXCPVIUJLE-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=CC=C1C2=NN3C=CN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC=C(C=C5)C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 2-(2-butoxyphenyl)-5-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}pyrazolo[1,5-a]pyrazin-4(5H)-one is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This compound features a pyrazolo[1,5-a]pyrazin core with various substituents that may influence its biological activity.
Preliminary studies suggest that the compound exhibits multiple mechanisms of action:
- Anticancer Activity : The compound has demonstrated inhibitory effects on various cancer cell lines, particularly A549 lung cancer cells. This inhibition appears to be dose-dependent and time-dependent, indicating a potential for therapeutic applications in oncology .
- Antimicrobial Properties : Similar derivatives have shown promising antibacterial activity against various pathogens. The oxadiazole moiety is known for enhancing antimicrobial efficacy, which may also be applicable to this compound .
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are implicated in neurodegenerative diseases like Alzheimer's .
Structure-Activity Relationships (SAR)
The biological activity of the compound is closely related to its structural features. Variations in substituents can significantly impact its potency and selectivity:
- Substituent Effects : The presence of the butoxyphenyl group and the oxadiazole moiety are crucial for enhancing biological activity. For instance, compounds with electron-withdrawing groups tend to exhibit stronger inhibitory effects against cancer cells and bacteria compared to their electron-donating counterparts .
| Compound | Structural Features | Biological Activity |
|---|---|---|
| Compound A | 2-butoxyphenyl + oxadiazole | Anticancer (A549) |
| Compound B | 4-chlorophenyl + pyrazole | Antibacterial |
| Compound C | Methyl group on pyrazole | Neuroprotective effects |
Case Studies
Several studies have evaluated the biological activity of similar compounds:
- Anticancer Studies : A study reported that pyrazolo[1,5-a]pyrazin derivatives inhibited A549 cell growth with significant potency. The most effective derivative contained a 4-chlorophenyl group, illustrating the importance of substituent choice in achieving desired biological outcomes .
- Antimicrobial Evaluation : Another study highlighted the antibacterial properties of oxadiazole derivatives against various strains, showing that modifications in the alkyl chain length and branching could enhance antimicrobial efficacy .
Comparison with Similar Compounds
Research Implications
The target compound’s unique combination of a pyrazinone core, butoxyphenyl group, and oxadiazole-methyl substituent distinguishes it from analogues. The oxadiazole moiety may improve metabolic stability compared to dihydropyrazoles () or hydrazones (). Future studies should explore its synthesis scalability (e.g., one-pot methods as in ) and compare its bioactivity with pyrazolo[1,5-a]pyrimidines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
